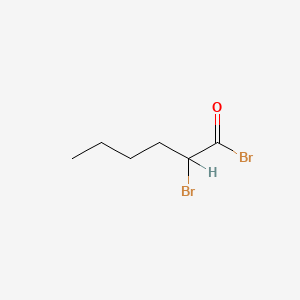

2-Bromohexanoyl bromide

Descripción

Significance of Acyl Bromides as Reactive Intermediates

Acyl bromides are a class of organic compounds characterized by a carbonyl group bonded to a bromine atom (R-CO-Br). proprep.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a bromine atom. goong.com This structural feature renders them highly reactive electrophiles, making them valuable intermediates in a wide array of organic transformations, particularly nucleophilic acyl substitution reactions. goong.commultichemexports.com

Their reactivity generally surpasses that of their more common counterparts, acyl chlorides, due to the lower electronegativity and larger size of the bromine atom, which makes the bromide ion a better leaving group. fiveable.me This enhanced reactivity allows acyl bromides to readily react with a variety of nucleophiles—such as alcohols, amines, and thiols—to form esters, amides, and other carboxylic acid derivatives, often under milder conditions than other acylating agents. multichemexports.comfiveable.me This reactivity makes them pivotal in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. multichemexports.comfiveable.me

Overview of 2-Bromohexanoyl Bromide as a Versatile Synthetic Building Block

This compound is a bifunctional organic compound with the molecular formula C₆H₁₀Br₂O. ontosight.aichemical-suppliers.eu It possesses two reactive centers: a highly electrophilic acyl bromide group and a bromine atom at the alpha-position (the carbon adjacent to the carbonyl group). This dual reactivity makes it an exceptionally versatile building block in organic synthesis. ontosight.ai

The compound is typically a colorless to pale yellow liquid with a pungent odor. ontosight.ai Its unique structure allows it to participate in a diverse range of chemical reactions. The acyl bromide moiety serves as a potent acylating agent, while the alpha-bromo substituent provides a site for nucleophilic substitution or elimination reactions. This versatility is harnessed in the synthesis of complex molecules, including pharmaceuticals like anti-inflammatory and antimicrobial agents, as well as agrochemicals such as herbicides and insecticides. ontosight.ai A notable application is its use in zinc-mediated dehalogenation to generate reactive monoalkyl ketenes, which are valuable intermediates in [2+2] cycloaddition reactions for producing β-lactams, core structures in penicillin-type antibiotics. thieme-connect.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₁₀Br₂O | ontosight.aichemical-suppliers.eu |

| Molecular Weight | 257.95 g/mol | chemical-suppliers.eu |

| Appearance | Colorless to pale yellow liquid | ontosight.aiguidechem.com |

| Boiling Point | 85-90 °C at 12 mmHg | chemicalbook.comchemsrc.com |

| Density | 1.628 g/mL at 25 °C | chemical-suppliers.euchemicalbook.com |

| Refractive Index (n20/D) | 1.503 | chemicalbook.comchemsrc.com |

| CAS Number | 54971-26-5 | chemical-suppliers.euchemicalbook.com |

Historical Context and Evolution of Research in Alpha-Halogenated Acyl Compounds

The study of alpha-halogenated acyl compounds has a rich history in organic chemistry. One of the earliest and most well-known methods for their synthesis is the Hell-Volhard-Zelinsky reaction, named after the chemists who developed it in the late 19th century. wikipedia.org This classic transformation involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃) to yield an α-bromo acyl bromide, which is then typically hydrolyzed to the corresponding α-bromo carboxylic acid. wikipedia.org For many years, this method was a staple for introducing a halogen at the alpha-position of acids. orgsyn.org

However, the Hell-Volhard-Zelinsky reaction often requires harsh conditions and long reaction times. orgsyn.org The evolution of synthetic methodology led to the development of milder and more selective reagents. A significant advancement was the use of N-halosuccinimides, such as N-bromosuccinimide (NBS), for the α-halogenation of acyl halides. acs.orgresearchgate.net Research published as early as 1975 demonstrated efficient α-halogenation of acyl chlorides using NBS in thionyl chloride as a solvent. acs.org This approach offered better control and higher yields, avoiding some of the drawbacks of the classical methods. orgsyn.org This evolution from using elemental halogens to more sophisticated reagents like NBS reflects a broader trend in organic synthesis toward developing more efficient, selective, and environmentally benign methodologies. acs.org

Table 2: Selected Research Findings on the Reactivity of this compound

| Reaction Type | Reagents/Conditions | Product Type | Research Finding | Source(s) |

|---|---|---|---|---|

| Hydrolysis | Water | 2-Bromohexanoic acid | Reacts with water to form the corresponding carboxylic acid and HBr. | |

| Ketene (B1206846) Generation | Zinc (Zn), Et₂O, 25°C, Flow reactor | Monoalkyl ketene | Undergoes zinc-mediated dehalogenation to generate a reactive ketene intermediate. | thieme-connect.com |

| β-Lactam Synthesis | Generated ketene + Imine (e.g., PhCH=NPh) | β-Lactam | The ketene intermediate is trapped with imines in a [2+2] cycloaddition to form β-lactams. | thieme-connect.com |

| Esterification | Methanol (B129727) (MeOH), NaHCO₃ | Methyl 2-bromohexanoate | Reacts with alcohols in the presence of a base to form the corresponding ester. | |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromohexanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFUYRGXBNPTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970321 | |

| Record name | 2-Bromohexanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54971-26-5 | |

| Record name | 2-Bromohexanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54971-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromohexanoyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054971265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromohexanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromohexanoyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 2 Bromohexanoyl Bromide

Direct Alpha-Bromination Methods

Direct alpha-bromination strategies focus on introducing a bromine atom at the carbon adjacent to the carbonyl group of a hexanoyl derivative. A primary challenge in these methods is achieving selective mono-bromination at the alpha position without promoting over-bromination or causing decomposition of the highly reactive product.

Optimized Hell-Volhard-Zelinsky Type Reactions and Variants

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-halogenation of carboxylic acids. The reaction proceeds by first converting the carboxylic acid (hexanoic acid) into an acyl bromide using a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org This acyl bromide intermediate readily tautomerizes to its enol form, which is then rapidly brominated at the α-position by elemental bromine (Br₂).

N-Bromosuccinimide (NBS) Mediated Procedures

A highly effective and more controlled laboratory-scale synthesis of related α-bromo acyl halides utilizes N-bromosuccinimide (NBS) as the brominating agent. This method typically involves a two-step process starting from hexanoic acid. orgsyn.org

First, hexanoic acid is converted to its corresponding acyl chloride, hexanoyl chloride. This is commonly achieved by treating the acid with thionyl chloride (SOCl₂), often in an inert solvent like carbon tetrachloride. orgsyn.org The completion of this step can be monitored by ¹H NMR spectroscopy. orgsyn.org

In the second step, the hexanoyl chloride is subjected to α-bromination using NBS. orgoreview.com The reaction is catalyzed by a small amount of hydrogen bromide (HBr) and conducted at elevated temperatures. orgsyn.orggoogle.com This procedure is noted for being significantly faster than traditional HVZ methods, avoiding the direct use of corrosive elemental bromine, and having a simplified work-up. orgsyn.org While this specific procedure yields 2-bromohexanoyl chloride, the principles are directly applicable to the synthesis of α-bromo acyl halides. orgsyn.org

Table 1: Key parameters for the two-step synthesis of 2-bromohexanoyl chloride via an NBS-mediated procedure, adaptable for 2-bromohexanoyl bromide. Data derived from Organic Syntheses procedure for the analogous chloride. orgsyn.org

Utility of Phosphorus Tribromide and Thionyl Bromide in Preparation

Phosphorus tribromide (PBr₃) and thionyl bromide are crucial reagents in the synthesis of acyl bromides from carboxylic acids. libretexts.orgorgoreview.com In the context of direct α-bromination, PBr₃ is the key initial reagent in the Hell-Volhard-Zelinsky reaction, converting the carboxylic acid's hydroxyl group into a better leaving group and forming the hexanoyl bromide intermediate that is essential for the subsequent α-bromination step. orgoreview.com

Thionyl chloride (SOCl₂) serves a similar activating role in the NBS-mediated procedures, converting the starting carboxylic acid into the more reactive hexanoyl chloride. orgsyn.orgorgoreview.com While thionyl chloride itself produces an acyl chloride, its use is a critical prerequisite for the subsequent selective α-bromination with NBS to form the α-bromo acyl halide. orgsyn.org Therefore, both reagents are instrumental in activating the initial carboxylic acid for direct α-bromination pathways.

Indirect Synthetic Routes

Indirect routes to this compound begin with precursors that already contain one of the necessary functionalities. These methods can offer advantages in selectivity and starting material availability.

Conversion from Analogous Alpha-Halogenated Carboxylic Acids

A straightforward indirect route involves the conversion of 2-bromohexanoic acid into this compound. This method is advantageous as the α-bromine is already in place, eliminating the need for selective α-bromination and its potential side reactions. The synthesis is achieved by treating 2-bromohexanoic acid with a suitable brominating agent that converts the carboxylic acid functional group into an acyl bromide. ontosight.ai

Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide are effective for this transformation. ontosight.ailibretexts.org The reaction involves a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a bromide atom. orgoreview.com

Table 2: Reagents for the conversion of 2-bromohexanoic acid to this compound.

Derivatization from 2-Bromohexanoyl Chloride

This compound can also be prepared via derivatization from its analogous acyl chloride, 2-bromohexanoyl chloride. This transformation is a halide exchange reaction, a type of nucleophilic acyl substitution. Acyl chlorides are generally more reactive than acyl bromides, making this conversion feasible. libretexts.org The reaction mechanism involves the attack of a bromide ion nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as the leaving group to yield the more stable acyl bromide. The equilibrium of this reaction can be driven towards the product by using an excess of the bromide source or by removing the byproducts. Suitable reagents for this conversion include bromide salts or other bromide donors.

Mentioned Compounds

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of this compound, traditionally accomplished through methods like the Hell-Volhard-Zelinsky reaction, often involves hazardous reagents such as phosphorus tribromide and elemental bromine, which present significant safety and environmental challenges. rsc.orgmanac-inc.co.jpalfa-chemistry.comorganic-chemistry.org In response, the principles of green chemistry are being increasingly applied to develop more sustainable and safer synthetic routes. These advanced strategies focus on minimizing hazardous waste, reducing energy consumption, and utilizing less toxic materials. rsc.orgacs.orgacsgcipr.org Key areas of development include the use of flow chemistry, alternative brominating agents, biocatalysis, and phase-transfer catalysis.

Flow Chemistry for Enhanced Safety and Efficiency

Flow chemistry has emerged as a powerful technology for conducting hazardous reactions, such as brominations, in a safer and more controlled manner. cam.ac.uk By performing reactions in continuous-flow reactors, the volume of hazardous material present at any given time is significantly reduced, which mitigates the risks of runaway reactions and exposure. cam.ac.uk This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. cam.ac.uk

A notable application of flow chemistry relevant to this compound involves its use in the generation of reactive ketene (B1206846) intermediates. In one study, a solution of this compound was passed through a column containing zinc to generate the corresponding ketene under flow conditions. cam.ac.uk This demonstrates the compatibility of the target compound's structural class with flow chemistry setups, suggesting that its synthesis could also be adapted to a continuous process. Such a process could involve the in situ generation of bromine or other brominating agents, immediately followed by the reaction with the hexanoic acid derivative, thereby avoiding the storage and handling of large quantities of hazardous bromine. rsc.org

Alternative and Greener Brominating Agents

A significant focus of green chemistry is the replacement of hazardous reagents with safer alternatives. The traditional Hell-Volhard-Zelinsky reaction for the α-bromination of carboxylic acids uses phosphorus tribromide (PBr₃) and bromine (Br₂), both of which are toxic and corrosive. rsc.orgmanac-inc.co.jpalfa-chemistry.com

Other alternative brominating agents have also been explored. Tetrabutylammonium tribromide (TBATB) is another solid reagent that is considered a greener alternative to liquid bromine, offering easier handling and stoichiometry control. semanticscholar.org Research has also been conducted on reagents like hexabromoacetone and ethyl tribromoacetate (B1203011) for the bromination of carboxylic acids. cambridgescholars.com

Biocatalysis: The Enzymatic Approach

Biocatalysis offers a highly attractive green chemistry approach, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. mdpi.com Halogenase enzymes, in particular, are capable of catalyzing the incorporation of bromine into organic molecules. google.comnih.gov While the direct enzymatic synthesis of this compound has not been extensively documented, the potential for such a transformation exists.

Enzymes like FADH₂-dependent halogenases are known to catalyze the bromination of aromatic and aliphatic compounds. google.com Research has shown that certain halogenases can brominate dipeptides. mdpi.com Furthermore, 2-bromohexanoic acid, the hydrolysis product of this compound, has been used in biocatalytic studies. For instance, it has been employed as a suppressor of acyl CoA dehydrogenase in the microbial deracemization of α-substituted carboxylic acids. acs.org This indicates that the molecule is compatible with enzymatic systems, suggesting that a direct biocatalytic route for its synthesis from hexanoic acid could be a future research direction.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants located in different immiscible phases, such as an aqueous and an organic phase. wikipedia.org This can reduce or eliminate the need for organic solvents, making it a green chemistry tool. acsgcipr.orgwikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other where the reaction occurs. wikipedia.org

The application of PTC to the synthesis of this compound or its derivatives is plausible. A patent mentions the use of a phase-transfer catalyst in a process to obtain (R,R)-2-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N'-(2-methoxyethyl)pentanediamide, where 2-bromohexanoyl chloride or bromide is listed as a potential reactant, although not directly used in the provided examples. justia.com This suggests that PTC could be employed to facilitate the bromination of a hexanoic acid salt, for instance, which might be soluble in an aqueous phase, with a brominating agent in an organic phase.

Table 1: Research Findings on Sustainable Synthesis Approaches

| Strategy | Reagents/Catalyst | Substrate/Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| Flow Chemistry | Zinc | This compound | Successful generation of a reactive ketene from this compound under flow conditions, highlighting the suitability of this class of compounds for flow synthesis. | cam.ac.uk |

| Alternative Reagents | N-Bromosuccinimide (NBS), Thionyl chloride | Hexanoic acid | A rapid and efficient synthesis of 2-bromohexanoyl chloride, a closely related compound, avoiding the use of liquid bromine. | orgsyn.org |

| Alternative Reagents | Tetrabutylammonium tribromide (TBATB) | 3-Acetyl-2H-chromen-2-one | TBATB serves as an effective and greener brominating agent in a one-pot synthesis. | semanticscholar.org |

| Biocatalysis | Halogenase enzymes (e.g., PyrH) | Dipeptides (e.g., Gly-Trp) | Demonstrated enzymatic bromination of peptides, showing the potential for biocatalytic C-Br bond formation. | mdpi.com |

| Biocatalysis | Nocardia diaphanozonaria (enzyme system) | α-Substituted carboxylic acids | 2-Bromohexanoic acid was used as a suppressor of a competing metabolic pathway, indicating its compatibility with enzyme systems. | acs.org |

| Phase-Transfer Catalysis | Quaternary ammonium salts | General | PTC is a green technique that can reduce the need for organic solvents by facilitating reactions between different phases. | acsgcipr.orgwikipedia.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Bromohexanoyl Bromide

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon in 2-bromohexanoyl bromide is highly electrophilic due to the electron-withdrawing effects of the adjacent bromine atom and the bromide of the acyl bromide group. This makes it a prime target for nucleophilic attack, leading to nucleophilic acyl substitution reactions. These reactions generally proceed via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the bromide leaving group.

Reactivity with Oxygen-Centered Nucleophiles (e.g., Alcoholysis, Hydrolysis)

This compound readily reacts with oxygen-centered nucleophiles.

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form 2-bromohexanoic acid and hydrogen bromide. This reaction proceeds through the typical nucleophilic acyl substitution mechanism where a water molecule attacks the carbonyl carbon. To prevent this competing reaction, alcoholysis reactions should be carried out under anhydrous conditions.

Alcoholysis: The reaction of this compound with alcohols, a process known as alcoholysis, yields the corresponding 2-bromohexanoate esters. libretexts.org For example, treatment with methanol (B129727) produces methyl 2-bromohexanoate.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Water | 2-Bromohexanoic acid | Hydrolysis |

| This compound | Methanol | Methyl 2-bromohexanoate | Alcoholysis |

Reactivity with Nitrogen-Centered Nucleophiles (e.g., Aminolysis, Amidation)

Nitrogen-centered nucleophiles, such as ammonia (B1221849) and amines, react with this compound in a process called aminolysis to form amides. libretexts.org This reaction is a fundamental method for creating amide bonds and is crucial in the synthesis of various organic molecules, including pharmaceuticals. The reaction follows the general mechanism of nucleophilic acyl substitution. libretexts.org For instance, reacting this compound with an amine (R-NH2) would yield N-substituted-2-bromohexanamide.

Reactivity with Sulfur-Centered Nucleophiles (e.g., Thiolysis)

Sulfur-centered nucleophiles, like thiols (R-SH), also participate in nucleophilic acyl substitution reactions with this compound. This reaction, known as thiolysis, results in the formation of thioesters. The high reactivity of the acyl bromide facilitates this transformation. ontosight.ai

Alpha-Carbon Reactivity and Enolate Chemistry

Beyond the reactivity at the carbonyl carbon, the presence of a bromine atom on the alpha-carbon introduces additional reaction pathways involving this position.

Formation and Reactivity of Enolates/Enols Derived from this compound

Similar to other α-halo carbonyl compounds, this compound can form enol or enolate intermediates. The Hell-Volhard-Zelinsky (HVZ) reaction, which is used to α-brominate carboxylic acids, proceeds through the formation of an acyl bromide, which then tautomerizes to its enol form. masterorganicchemistry.compressbooks.pubwikipedia.org This enol is the key intermediate that reacts with bromine. masterorganicchemistry.compressbooks.pubwikipedia.org The enol or enolate of this compound can act as a nucleophile, participating in various carbon-carbon bond-forming reactions. fiveable.mejove.com

| Intermediate | Formation Conditions | Subsequent Reactivity |

| Enol | Acid-catalyzed (e.g., HBr) | Nucleophilic attack on electrophiles |

| Enolate | Base-mediated deprotonation | Alkylation, aldol-type reactions |

Elimination Reactions Leading to Ketene (B1206846) Intermediates

Zinc-Mediated Dehalogenation for Ketene Generation

Electrophilic Acylation Reactions

This compound can serve as an acylating agent in Friedel-Crafts reactions to introduce a 2-bromohexanoyl group onto an aromatic ring, forming an α-bromo aryl ketone. sigmaaldrich.cnchemistrysteps.com This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate the acyl bromide. sigmaaldrich.cnbyjus.com

The reaction proceeds via the formation of a highly electrophilic acylium ion. chemistrysteps.commasterorganicchemistry.com The Lewis acid coordinates to the bromine atom of the acyl bromide, facilitating its departure and generating a resonance-stabilized acylium ion. byjus.commasterorganicchemistry.com This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and a monoacylated product. sigmaaldrich.cnbyjus.com

A key advantage of Friedel-Crafts acylation, compared to the related Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product. libretexts.org This deactivation prevents subsequent acylation reactions, thus avoiding the issue of poly-substitution and leading to cleaner, mono-substituted products. chemistrysteps.comlibretexts.org The α-bromo functionality in the product provides a handle for further synthetic transformations. However, the reaction is generally limited to aromatic systems that are not strongly deactivated, as electron-poor rings are not nucleophilic enough to attack the acylium ion. sigmaaldrich.cnlibretexts.org

The role of the Lewis acid is central to the mechanism of Friedel-Crafts acylation. allstudyjournal.comiitk.ac.in The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen or, more commonly, the halide of the acyl bromide. masterorganicchemistry.comiitk.ac.insaskoer.ca This coordination polarizes the carbon-bromine bond, making the carbonyl carbon more electrophilic. iitk.ac.in

The key intermediate, the acylium ion (R-C≡O⁺), is formed upon the cleavage of the carbon-halogen bond of the acyl halide-Lewis acid complex. sigmaaldrich.cnmasterorganicchemistry.com This acylium ion is a potent electrophile and is stabilized by resonance, with the positive charge distributed between the carbon and oxygen atoms. sigmaaldrich.cnsaskoer.ca

The aromatic ring, acting as a nucleophile, then attacks the acylium ion in the rate-determining step to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the final step, a weak base, such as the AlCl₃Br⁻ complex, abstracts a proton from the carbon bearing the new acyl group. masterorganicchemistry.com This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst is often complexed with the ketone product and must be liberated during aqueous workup. masterorganicchemistry.com The presence of the α-bromo substituent in this compound does not typically interfere with this mechanism but remains in the final product, offering a site for subsequent nucleophilic substitution or elimination reactions.

Applications of 2 Bromohexanoyl Bromide in Advanced Organic Synthesis

Construction of Complex Organic Molecules

The high reactivity of 2-bromohexanoyl bromide makes it a crucial component in the synthesis of intricate organic structures. ontosight.ai Its utility stems from the presence of two reactive centers: the acyl bromide and the alpha-bromo substituent. This dual reactivity allows for a range of chemical transformations, facilitating the assembly of complex molecular frameworks.

One significant application is in carbon-carbon bond formation. For instance, in the context of the Suzuki-Miyaura reaction, a powerful method for creating C-C bonds, organoboronic acids are key reagents. google.com However, these acids are often sensitive to common reagents, necessitating the use of protecting groups. google.com this compound can be used in the synthesis of building blocks that incorporate protected boronic acids, such as MIDA (N-methyliminodiacetic acid) boronates. google.com This strategy allows for the incremental assembly of complex molecules, where the boronic acid functionality can be unmasked at a later stage for cross-coupling reactions. google.com

The reactivity of this compound as an electrophile is central to its function. Both the bromine atom and the carbonyl group render the compound highly susceptible to attack by nucleophiles, leading to the formation of new chemical bonds through nucleophilic substitution and addition reactions. This property is exploited to introduce the 2-bromohexanoyl moiety into a larger molecule, which can then undergo further transformations at either the acyl group or the alpha-bromo position.

Role in the Synthesis of Precursors for Biologically Active Compounds

This compound is a key intermediate in the synthesis of precursors for various biologically active compounds, finding applications in pharmaceutical and agrochemical research. ontosight.ai

Intermediates for Pharmaceutical Research and Development

In the pharmaceutical sector, this compound is employed in the synthesis of intermediates for drug candidates. ontosight.ai Its reactivity allows for the construction of complex molecular architectures that are often required for therapeutic efficacy. For example, it is used to create precursors for anti-inflammatory and antimicrobial agents. ontosight.ai The compound's ability to participate in the formation of diverse molecular structures makes it a valuable tool in medicinal chemistry for developing new therapeutic agents.

One area of research involves its use in synthesizing novel anticancer agents. Studies have shown that reacting this compound with different nucleophiles can produce derivatives with significant cytotoxicity against various human cancer cell lines.

| Compound Derivative | IC50 (µM) | Target Cell Line |

| Compound A | 5.3 | HeLa |

| Compound B | 8.7 | HCT-116 |

| Compound C | 4.1 | A549 |

This table presents the half-maximal inhibitory concentration (IC50) of three derivative compounds synthesized using this compound against different cancer cell lines, as reported in a recent study.

Furthermore, the reactivity of this compound allows for its use in peptide conjugation. This process involves attaching the molecule to peptides to potentially enhance their bioavailability and efficacy, which is a critical aspect of drug delivery systems.

| Peptide | Conjugate Yield (%) | Bioavailability (%) |

| Peptide X | 85 | 45 |

| Peptide Y | 90 | 60 |

This table illustrates the yield and bioavailability of peptide conjugates synthesized using this compound, demonstrating its utility in modifying biomolecules.

Precursors for Agrochemical Research Compounds

Similar to its role in pharmaceuticals, this compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. ontosight.ai The introduction of the 2-bromohexanoyl group can be a key step in building the complex structures required for pesticidal activity.

Synthesis of Beta-Lactam Scaffolds via Derived Ketenes

A significant application of this compound is in the synthesis of β-lactam scaffolds. thieme-connect.comasiaresearchnews.com β-lactams are a core structural component of many important antibiotics, including penicillins and cephalosporins. asiaresearchnews.comresearchgate.net The synthesis often proceeds through the generation of a reactive ketene (B1206846) intermediate. thieme-connect.com

This compound can be dehalogenated, for example, using zinc, to form a monoalkyl ketene. thieme-connect.com This highly reactive ketene can then undergo a [2+2] cycloaddition reaction with an imine to form the desired β-lactam ring. thieme-connect.comnih.gov This method, often referred to as the Staudinger reaction, is a powerful tool for constructing this crucial heterocyclic system. nih.govmdpi.com

Recent advancements have utilized flow chemistry to control the generation and reaction of these reactive ketenes, which can be prone to side reactions like polymerization in traditional batch processes. thieme-connect.com Flow chemistry allows for the rapid in-situ generation of the ketene from this compound and its immediate reaction with a coupling partner, leading to improved yields and cleaner reactions. thieme-connect.com

Utilization in Materials Science Research

The versatility of this compound extends into the realm of materials science, where it is used in the synthesis and functionalization of polymers and dendrimers. ontosight.ai

Functionalization for Polymer and Dendrimer Synthesis

In the field of polymer chemistry, this compound can be used to introduce functional groups onto polymer chains. This functionalization can alter the physical and chemical properties of the polymer, tailoring it for specific applications.

Integration into Advanced Functional Materials

This compound serves as a critical building block in the synthesis of advanced functional materials, including specialized polymers and dendrimers. ontosight.ai Its bifunctional nature—possessing both an acyl bromide for acylation reactions and an alkyl bromide for nucleophilic substitution or radical polymerization—allows for its integration into macromolecular structures through various synthetic strategies.

One key application is in the preparation of functional polymers. The acyl bromide group can react with nucleophiles like alcohols or amines to anchor the hexanoyl chain onto a substrate, while the α-bromo group can act as an initiator site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edu Although direct use of this compound as an initiator can be complex, its derivatives are instrumental. For instance, it can be used to synthesize more complex initiators bearing specific functional groups.

Furthermore, this compound and its close analogs, like 6-bromohexanoyl chloride, are employed as linkers to impart specific properties to materials. nih.govmdpi.com They can be used to attach functional moieties, such as chelating agents or photoactive groups, to a polymer backbone or a central core molecule, leading to materials with tailored electronic, optical, or chemical-sensing capabilities. ontosight.aimdpi.com This post-polymerization modification strategy is a powerful tool for creating materials for diverse applications, from electronics to biomedicine. nih.gov However, the high reactivity that makes this compound useful also presents challenges, such as the potential for undesirable side reactions like di-bromination or crosslinking, which requires careful control of reaction conditions. rsc.org

Contributions to Stereoselective Synthesis

The creation of specific stereoisomers is paramount in fields like pharmaceuticals and materials science, and this compound is a valuable precursor for reactions where stereochemical control is essential. Its ability to generate a new stereocenter at the C2 position upon reaction makes it a key target for stereoselective methodologies.

Achieving enantioselectivity in reactions involving this compound often relies on the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reactant to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example involves the use of N-acyl oxazolidinones or N-(tert-butylsulfinyl)imines. scispace.com For instance, a ketone derived from this compound can be condensed with an enantiomerically pure sulfinamide (like (R)- or (S)-tert-butanesulfinamide) to form a sulfinylimine. scispace.com The chiral sulfinyl group then sterically directs the approach of a nucleophile (e.g., in a reduction or Grignard addition) to one face of the imine, leading to the formation of one enantiomer of the resulting amine in high diastereomeric excess. scispace.com The sulfinyl auxiliary can then be easily cleaved under mild acidic conditions, yielding a highly enantiomerically enriched chiral amine. scispace.com This strategy provides a reliable pathway to optically pure compounds that are valuable intermediates for complex target molecules.

| Chiral Auxiliary Strategy | Description | Outcome | Reference |

| N-(tert-butylsulfinyl)imines | A ketone derived from this compound is reacted with a chiral sulfinamide. The resulting imine undergoes diastereoselective reduction or addition. | High enantiomeric excess of the corresponding chiral amine after auxiliary removal. | scispace.com |

| N-Acyl Oxazolidinones | This compound can be attached to a chiral oxazolidinone. The resulting system's enolate undergoes stereoselective alkylation or other reactions. | Control over the absolute configuration of the α-carbon. |

In molecules that already contain one or more stereocenters, the introduction of a new one using this compound requires control over diastereoselectivity. The existing chiral environment of the substrate influences the reaction's transition state, often favoring the formation of one diastereomer over others.

An example of this is found in the synthesis of complex organic molecules where this compound is used as an acylating agent. core.ac.uk For instance, in Friedel-Crafts acylation reactions with chiral substrates, the approach of the electrophilic acylating agent can be directed by the substrate's stereochemistry. google.com This is crucial in multi-step syntheses of pharmaceuticals like Dronedarone, where 2-bromohexanoyl chloride or bromide is reacted with a substituted acetamide (B32628) to form a key intermediate. google.com The stereochemistry established in this step dictates the configuration of the final product.

Predicting and controlling this outcome can be challenging, as steric hindrance and electronic effects play a complex role. nih.gov In some cases, thermodynamic control may lead to the more stable diastereomer, which may not be the desired product, necessitating carefully optimized, kinetically controlled reaction conditions. nih.gov The successful application of this compound in these contexts demonstrates its utility in building stereochemically rich and complex molecular frameworks. core.ac.uk

Enantioselective Transformations and Chiral Auxiliary Applications

Enzymatic Transformations and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of specificity, mild reaction conditions, and environmental sustainability. This compound has been utilized in this field, particularly for creating novel substrates to study enzyme selectivity and for use in stereoselective biocatalytic processes.

Enzymes often exhibit high substrate specificity. To probe the active site and selectivity of an enzyme, chemists synthesize non-natural substrates. This compound is an ideal reagent for this purpose due to its high reactivity.

In a notable study, this compound was used to prepare a novel, non-natural ester to investigate the activity of phospholipase A2 (PLA2) from snake venom. scielo.br The compound was reacted with 3-hydroxy-4-nitrobenzoic acid in the presence of a base to synthesize the racemic ester 3-(2-bromohexanoyl)-4-nitrobenzoic acid. scielo.br This synthetic ester serves as a chromogenic substrate, where hydrolysis by the enzyme can be monitored spectrophotometrically. The creation of such custom substrates is essential for characterizing enzyme kinetics and selectivity, which would not be possible with only naturally occurring molecules. scielo.br

| Substrate Synthesis Step | Reagents | Product | Purpose | Reference |

| Esterification | This compound, 3-Hydroxy-4-nitrobenzoic acid, N,N-diisopropylethylamine | 3-(2-Bromohexanoyl)-4-nitrobenzoic acid | Create a non-natural substrate for enzymatic hydrolysis studies. | scielo.br |

The true power of biocatalysis is often realized in its application to stereoselective transformations, particularly in the kinetic resolution of racemates. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the product enantiomer to be separated.

The study involving phospholipase A2 provides a clear example of this application. scielo.br The enzyme was employed to test its ability to perform enantioselective hydrolysis on the racemic 3-(2-bromohexanoyl)-4-nitrobenzoic acid synthesized previously. scielo.br The goal was to determine if the enzyme could differentiate between the (R)- and (S)-enantiomers of the ester, preferentially hydrolyzing one over the other. scielo.br Such a process, if selective, would yield an enantiomerically enriched unreacted ester and the corresponding chiral 2-bromohexanoic acid. This method represents a powerful biocatalytic route to producing valuable chiral building blocks from a simple racemic precursor derived from this compound. scielo.br

Advanced Analytical Methodologies for the Characterization and Study of 2 Bromohexanoyl Bromide

Spectroscopic Techniques in Research

Spectroscopy is a cornerstone in the study of 2-bromohexanoyl bromide, offering non-destructive and highly specific information about its molecular structure and behavior.

In-line Infrared (IR) Spectroscopy for Reaction Monitoring

In-line Infrared (IR) spectroscopy has emerged as a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions. americanpharmaceuticalreview.comazooptics.com This technique is particularly valuable for tracking the progress of reactions involving this compound, where the formation or consumption of the acyl bromide can be observed directly. cam.ac.ukmt.com

Detailed Research Findings: The primary application of in-line IR is to follow the concentration of key functional groups as the reaction proceeds. For reactions involving this compound, the strong carbonyl (C=O) stretching vibration of the acyl bromide is a key diagnostic peak. The disappearance of a reactant's characteristic peak or the appearance of a product's peak provides real-time kinetic and mechanistic data. For instance, in the synthesis of this compound from 2-bromohexanoic acid, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl bromide would signify reaction completion.

| Functional Group | Characteristic IR Absorption Band (cm⁻¹) | Significance in Reaction Monitoring |

| Acyl Bromide (C=O) | ~1785 | Indicates the presence and concentration of this compound. |

| Carboxylic Acid (O-H) | ~3300 (broad) | Monitors the consumption of the starting material, 2-bromohexanoic acid. |

| Carboxylic Acid (C=O) | ~1700-1725 | Tracks the starting material or potential hydrolysis byproduct. |

This table provides typical infrared absorption frequencies for functional groups relevant to the synthesis and reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. chemicalbook.comorgsyn.org

Detailed Research Findings: The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The proton on the alpha-carbon (the carbon adjacent to the carbonyl group) is significantly deshielded by both the bromine atom and the carbonyl group, resulting in a downfield chemical shift. Similarly, the ¹³C NMR spectrum shows a distinct signal for the carbonyl carbon and the alpha-carbon.

¹H NMR Data for this compound:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| α-CH | ~4.54 | Triplet | |

| β-CH₂ | ~2.10 | Multiplet | |

| γ, δ-CH₂ | ~1.43 | Multiplet |

This table presents typical ¹H NMR spectral data for this compound, which is crucial for its structural verification. orgsyn.org

¹³C NMR Data for this compound:

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165-170 |

| α-C | ~40-45 |

This table outlines the expected chemical shift ranges for the carbon atoms in this compound in ¹³C NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mdma.ch

Detailed Research Findings: In the mass spectrum of this compound, the molecular ion peak would be expected, although it may be weak or absent due to the lability of the acyl bromide. The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₆H₁₀Br₂O. A common fragmentation pathway involves the loss of a bromine radical or the entire acyl bromide group.

| Ion | m/z (Mass-to-Charge Ratio) | Significance |

| [M]⁺ | ~258, 260, 262 | Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms. |

| [M-Br]⁺ | ~179, 181 | Fragment resulting from the loss of a bromine atom. |

| [C₄H₉]⁺ | 57 | Butyl fragment. |

This table illustrates the expected major peaks in the mass spectrum of this compound, aiding in its identification and structural analysis.

Chromatographic Techniques for Purification and Analysis

Chromatography is a fundamental separation technique widely used in organic chemistry for the purification of reaction mixtures and the analysis of compound purity. excedr.comlongdom.org For a reactive compound like this compound, these methods must be carefully chosen to avoid degradation.

Column Chromatography for Isolation of Reaction Products

Column chromatography is a preparative technique used to separate and purify individual chemical compounds from a mixture. orgchemboulder.comlibretexts.org It is particularly useful for isolating the products of reactions where this compound has been used as a reactant.

Detailed Research Findings: In a typical application, the crude product mixture from a reaction involving this compound is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. libretexts.org Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For instance, after reacting this compound with an alcohol to form an ester, column chromatography can be employed to separate the desired ester from unreacted alcohol and any non-polar byproducts. The choice of eluent is critical; a gradient of solvents, typically starting with a non-polar solvent and gradually increasing polarity, is often used to elute compounds with varying polarities.

| Stationary Phase | Typical Mobile Phase | Application |

| Silica Gel | Hexanes/Ethyl Acetate Gradient | Purification of esters or amides synthesized from this compound. |

| Alumina | Dichloromethane/Methanol (B129727) Gradient | Separation of more polar products. |

This table provides examples of stationary and mobile phases commonly used in column chromatography for the purification of products derived from this compound.

Flash Chromatography for Efficient Purification

Flash chromatography is a modification of column chromatography that uses moderate pressure to increase the flow rate of the mobile phase, leading to faster and more efficient separations. chromtech.comdrawellanalytical.com This technique is widely adopted in research laboratories for the rapid purification of synthetic compounds. beilstein-journals.org

Detailed Research Findings: Flash chromatography is highly effective for the purification of products derived from this compound, especially on a laboratory scale. chromtech.com The principles are similar to gravity column chromatography, but the applied pressure significantly reduces the purification time. orgchemboulder.com For example, after a coupling reaction using this compound, the resulting product can be quickly isolated from catalysts and unreacted starting materials. The efficiency of the separation is often predicted using thin-layer chromatography (TLC) to determine the optimal solvent system. beilstein-journals.org

| Parameter | Description | Advantage |

| Stationary Phase | Pre-packed silica gel cartridges | Consistency and convenience. |

| Mobile Phase | Optimized based on TLC analysis | Efficient elution and separation. |

| Pressure | 50-200 psi | Rapid purification times. |

This table summarizes the key parameters and advantages of flash chromatography for the purification of compounds synthesized using this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as an indispensable tool for monitoring the progress of its synthesis and for assessing the purity of the final product. The high reactivity of acyl halides, however, presents unique analytical challenges, often necessitating specific methodologies to prevent degradation during analysis. americanpharmaceuticalreview.com

The primary synthetic route to this compound typically involves the alpha-bromination of a hexanoyl derivative. GC-MS allows chemists to monitor the reaction by tracking the consumption of the starting material and the formation of the desired product in real-time. This enables the optimization of reaction conditions such as temperature, time, and reagent stoichiometry to maximize yield and minimize the formation of impurities.

Purity assessment is another critical application of GC-MS. The technique can effectively separate this compound from potential impurities, which may include unreacted starting materials, over-brominated species, or hydrolysis products like 2-bromohexanoic acid that can form upon exposure to moisture. Due to the high reactivity of acyl chlorides and bromides, which can react with water and alcohols, direct analysis may require inert conditions, such as the elimination of water from sample preparations and the use of non-polar, aprotic mobile phases in the chromatographic system. americanpharmaceuticalreview.com In some cases, derivatization may be employed to convert the highly reactive acyl bromide into a more stable derivative suitable for GC analysis. americanpharmaceuticalreview.com

The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, is often suitable for the separation of alkyl halides. researchgate.netoup.com A programmed temperature ramp is typically used to ensure the efficient elution of all components, from the most volatile to the least volatile. rsc.org

Following separation by the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint that allows for structural elucidation. A key feature in the mass spectrum of a brominated compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infochemguide.co.uk This results in a characteristic pair of peaks (the M+ and M+2 peaks) of almost equal intensity for the molecular ion and any fragment containing a bromine atom, greatly aiding in the identification of bromine-containing species. docbrown.infochemguide.co.uk

Detailed Research Findings

In the analysis of this compound, the mass spectrometer would detect the molecular ion, although it may be of low abundance due to the compound's instability. The fragmentation pattern would be dominated by characteristic cleavages. The C-Br bond is relatively weak and prone to cleavage. Therefore, significant fragments would be expected from the loss of the acyl bromide's bromine atom or the alpha-position bromine atom. Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway for carbonyl compounds. libretexts.org

The table below summarizes typical operating parameters for a GC-MS analysis suitable for this compound and similar compounds.

Table 1: Illustrative GC-MS Operating Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | DB-1 or similar (30 m x 0.25 mm ID, 0.25 µm film) rsc.org | Non-polar stationary phase for separation of alkyl halides. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Split/Splitless | To introduce a small, precise amount of sample onto the column. |

| Injector Temperature | 225-250 °C ekb.eg | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Initial Temp: 40-80°C, hold for 2 min, ramp at 20°C/min to 250°C, hold for 10-40 min rsc.orgekb.eg | Separates compounds based on boiling point. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns. |

| Detector Temperature | 250-300 °C ekb.eg | Prevents condensation of analytes. |

| Mass Range | 40-400 amu | Scans for a wide range of possible fragment masses. |

The expected fragmentation of this compound would yield several characteristic ions. The interpretation of these fragments allows for unambiguous confirmation of the compound's structure.

Table 2: Predicted Mass Spectral Fragmentation of this compound (C₆H₁₀Br₂O)

| m/z Value (Mass/Charge) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 272/274/276 | [C₆H₁₀Br₂O]⁺ | Molecular Ion | Contains two bromine atoms, resulting in M+, M+2, and M+4 peaks. Likely to be of very low abundance or absent. |

| 193/195 | [C₆H₁₀BrO]⁺ | [M - Br]⁺ | Loss of one bromine atom (likely from the acyl bromide group). The most stable and likely most abundant high-mass fragment. |

| 149 | [C₅H₁₀Br]⁺ | [M - COBr]⁺ | Loss of the bromo-carbonyl group. |

| 121/123 | [C₂H₂BrO]⁺ | [Br-CH=C=O]⁺ | Fragment from cleavage at the beta-gamma carbon bond. |

| 79/81 | [Br]⁺ | Bromine Ion | Characteristic isotopic peaks for a single bromine atom. researchgate.net |

| 71 | [C₅H₁₁]⁺ | Pentyl cation | Loss of the C-Br bond and the COBr group. msu.edu |

This systematic approach, combining chromatographic separation with mass spectrometric detection and structural elucidation, makes GC-MS a definitive method for quality control in the synthesis and purification of this compound.

Theoretical and Computational Studies of 2 Bromohexanoyl Bromide Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 2-bromohexanoyl bromide. These calculations can predict molecular properties and explain the compound's behavior in chemical reactions.

The presence of two bromine atoms and a carbonyl group makes this compound highly reactive, particularly as an electrophile. The bromine atom at the alpha position and the acyl bromide group render the molecule susceptible to nucleophilic attack. Computational methods, such as Density Functional Theory (DFT), can be employed to model the electron distribution and identify the most electrophilic sites. For instance, calculations can reveal the partial positive charges on the carbonyl carbon and the alpha-carbon, quantifying their susceptibility to nucleophiles.

The reactivity of this compound is influenced by its specific chain length and the alpha-position of the bromine atom, which give it distinct reactivity and selectivity compared to similar compounds. Quantum chemical calculations can elucidate these differences by comparing the electronic properties of this compound with its analogs.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the intricate details of reaction mechanisms involving this compound. It allows for the characterization of transition states and intermediates, providing a step-by-step understanding of how reactions proceed.

A key reaction of this compound is nucleophilic acyl substitution. Computational models can map out the energy profile of this two-step mechanism: the initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the bromide leaving group. These models can also predict the activation energies for each step, offering insights into the reaction kinetics.

Another significant reaction is the zinc-mediated dehalogenation to form reactive monoalkyl ketenes. Computational studies can model the single-electron transfer from zinc to the C-Br bond and the subsequent elimination of the bromide ion to form the ketene (B1206846) intermediate. These models can help in understanding the factors that influence the efficiency of ketene generation and subsequent reactions, such as cycloadditions.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are invaluable for predicting spectroscopic parameters and performing conformational analysis of this compound. These predictions can aid in the interpretation of experimental spectra and provide a detailed picture of the molecule's three-dimensional structure.

Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing this compound. Computational tools can simulate these spectra, which, when compared with experimental data, can confirm the compound's structure and identify any anomalies. For instance, ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies, can be calculated.

Conformational analysis of similar bromo-substituted cyclic ketones has been successfully performed using a combination of NMR, IR, and theoretical calculations. researchgate.net These studies have shown that the conformational equilibrium can be solvent-dependent. researchgate.net A similar approach could be applied to the acyclic this compound to understand its conformational preferences in different environments. The flexible carbon chain of this compound allows for various conformations, and computational methods can determine the relative energies of these conformers and the barriers to their interconversion.

Structure-Activity Relationship (SAR) Insights through Computational Approaches

Computational approaches are instrumental in elucidating the structure-activity relationships (SAR) of this compound and its derivatives. SAR studies aim to understand how the chemical structure of a molecule influences its biological or chemical activity.

This compound serves as a versatile building block in the synthesis of bioactive molecules, including potential anticancer agents and peptide conjugates. Computational docking studies can be used to predict how derivatives of this compound interact with biological targets, such as proteins. By modeling the binding of these compounds to active sites, researchers can identify key interactions that contribute to their biological activity.

For example, in the development of novel anticancer agents, computational models can help in designing derivatives with enhanced cytotoxicity against cancer cell lines. These models can explore how modifications to the hexanoyl chain or the substitution of the bromine atoms affect the binding affinity and reactivity towards the target biomolecules. Similarly, in the context of peptide conjugation, computational methods can guide the design of linkers derived from this compound to optimize the properties of the resulting bioconjugates.

Future Prospects and Emerging Research Areas in 2 Bromohexanoyl Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Research is moving beyond simple acid or base catalysis towards more complex systems. This includes the investigation of organocatalysts, phase-transfer catalysts, and metal-based catalysts to influence the outcome of reactions. For instance, in biomimetic syntheses, catalysts like tetramethylethylenediamine (TMEDA) have been employed to facilitate reactions under specific conditions nih.gov. The development of chiral catalysts is particularly significant, as it opens pathways to enantiomerically pure products, which are crucial in the pharmaceutical industry. The design of chiral ionic-liquid-supported catalysts, for example, aims to combine high stereoselectivity with the practical benefit of catalyst recyclability, a key aspect of sustainable chemistry mdpi.com.

Future work will likely focus on designing catalysts that can:

Enhance Stereoselectivity: Achieve high levels of control in asymmetric syntheses starting from the prochiral center of 2-bromohexanoyl bromide.

Increase Reaction Rates: Lower the activation energy for transformations, allowing for reduced reaction times and lower temperatures, thus saving energy.

Improve Functional Group Tolerance: Enable reactions to proceed without the need for extensive protecting group strategies, simplifying synthetic routes.

Table 1: Examples of Catalytic Approaches in Reactions Involving Acyl Halides and Related Compounds

| Catalyst Type | Example/Principle | Potential Application for this compound | Research Goal | Citation |

| Acid Catalyst | Methanesulfonic Acid | Friedel-Crafts acylation reactions. | Driving electrophilic aromatic substitution. | nih.gov |

| Organocatalyst | Tetramethylethylenediamine (TMEDA) | Biomimetic synthesis of natural products. | Facilitating complex cascade reactions. | nih.gov |

| Chiral Catalysts | Ionic-Liquid-Supported Ligands | Asymmetric nucleophilic substitution. | Synthesis of enantiopure compounds. | mdpi.com |

| Palladium Catalysts | Suzuki-Miyaura Coupling | Cross-coupling reactions of derivatives. | Formation of complex carbon-carbon bonds. | google.com |

Integration into Automated and Continuous Flow Synthesis Platforms

The high reactivity of this compound makes it an ideal candidate for integration into modern synthesis technologies like automated and continuous flow platforms. These technologies offer significant advantages in terms of safety, reproducibility, and scalability over traditional batch processing. nih.govbeilstein-journals.org

Continuous flow chemistry, in particular, is a major area of development. nih.gov In a flow system, small quantities of reagents are continuously mixed and reacted in a reactor coil or microreactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time. For a highly reactive and potentially hazardous compound like this compound, this is particularly beneficial as it minimizes the amount of reactive material present at any given moment, significantly improving process safety. chemistryviews.org

A key application that has been demonstrated is the in-flow generation of highly reactive ketene (B1206846) intermediates from α-bromo acyl bromides, including this compound. thieme-connect.comcam.ac.uk In this process, a solution of this compound is passed through a column containing a dehalogenating agent (e.g., zinc), instantly generating the corresponding ketene. This transient species is then immediately reacted with a coupling partner in the next segment of the flow reactor to form products like β-lactams. thieme-connect.comcam.ac.uk This "generation-and-consumption" strategy avoids the isolation of the unstable ketene, which would be prone to polymerization in a batch reactor. cam.ac.uk

Future research will likely expand on these principles, aiming for:

Telescoped Reactions: Integrating multiple reaction steps into a single, continuous flow sequence without intermediate purification.

Automated Optimization: Using automated flow systems with in-line analytics (e.g., IR spectroscopy) to rapidly screen reaction conditions and identify optimal parameters. chemistryviews.orgthieme-connect.com

Scalable Production: Translating laboratory-scale flow protocols to industrial production, leveraging the inherent scalability of continuous processing.

Table 2: Research Findings on the Use of this compound in Flow Synthesis

| Reaction | Precursor | Reagents in Flow | Intermediate | Product | Key Finding | Citation |

| [2+2] Cycloaddition | This compound | Zinc (packed column), Imine (separate stream) | Butylketene | β-Lactam | Successful in-flow generation and trapping of a highly reactive ketene intermediate at room temperature in under 10 minutes. | thieme-connect.comcam.ac.uk |

Exploration of New Applications in Niche and Interdisciplinary Chemical Fields

Beyond its role as a standard building block in organic synthesis, this compound and its close analogs are finding new applications in specialized and interdisciplinary areas such as chemical biology, materials science, and medicinal chemistry. Its bifunctional nature—containing both a reactive acyl bromide and a site for further modification at the α-bromo position—makes it a versatile tool for creating complex, functional molecules.

Chemical Biology and Proteomics: Acyl halides like 6-bromohexanoyl chloride are used as linkers to synthesize molecular probes. For example, they can be used in a multi-step synthesis to create azide-functionalized tags that are incorporated into natural product analogs. These probes can then be used in chemical proteomics to identify the biological targets of bioactive compounds. nih.gov

Medicinal Chemistry and Radiopharmaceuticals: The core structure of this compound can be incorporated into more complex chelating agents. In one study, a related compound, 6-bromohexanoyl chloride, was used to link a quinazoline (B50416) pharmacophore to a DOTA-like macrocycle, creating a ligand designed to complex with indium(III) for potential applications in medical imaging or therapy. researchgate.net

Materials Science and Supramolecular Chemistry: The principles of self-assembly are being explored using derivatives. For instance, N-6-bromohexanoyl-l-phenylamino octadecane (B175841) has been synthesized to act as a hydrogelator, a small molecule that can self-assemble in water to form a supramolecular hydrogel network. researchgate.net In polymer chemistry, related compounds are used for the post-synthetic modification of polymer backbones, allowing for the introduction of specific functionalities. mcmaster.ca

Future research is expected to further leverage the reactivity of this compound to design and synthesize novel functional molecules for an expanding range of applications.

Innovations in Sustainable and Atom-Economical Synthetic Pathways

In line with the principles of green chemistry, a significant research thrust is aimed at developing more sustainable and atom-economical synthetic routes that involve this compound. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. savemyexams.com

Addition reactions, for example, have a 100% atom economy by definition. savemyexams.comchemistry-teaching-resources.com In contrast, substitution reactions, which are typical for this compound, inherently generate by-products, leading to lower atom economy. For instance, the reaction of this compound with an alcohol to form an ester also produces hydrogen bromide as a waste product.

Innovations in this area focus on several aspects:

Greener Synthesis of this compound: Traditional α-bromination methods like the Hell-Volhard-Zelinsky reaction can be harsh and produce significant waste. orgsyn.org More modern lab-scale procedures often use reagents like N-bromosuccinimide (NBS) in the presence of a catalyst, which can be a milder and more selective alternative to using elemental bromine. orgsyn.orgresearchgate.net From an environmental perspective, developing catalytic methods that use bromide salts with an oxidant (like H₂O₂) would be a significant step forward, avoiding the need to produce hazardous halogenating agents like Br₂ or NBS. researchgate.net

Catalytic Pathways: As discussed in section 7.1, the use of catalysts can lead to more sustainable processes by enabling reactions at lower temperatures (reducing energy consumption) and increasing yields, which minimizes waste.

Process Intensification: The use of continuous flow technology (section 7.2) contributes to sustainability by improving energy efficiency, reducing solvent usage, and minimizing waste streams compared to large-scale batch reactions. nih.gov

The ultimate goal is to redesign synthetic pathways to maximize the incorporation of reactant atoms into the final product, minimize waste generation, and use less hazardous chemicals, making the chemistry of this compound more environmentally benign. chemistry-teaching-resources.com

Table 3: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Scheme | Atom Economy | Relevance to this compound Chemistry | Citation |

| Addition | A + B → C | 100% | The ketene intermediate generated from this compound undergoes a [2+2] cycloaddition, which is an atom-economical step. | savemyexams.comchemistry-teaching-resources.com |

| Substitution | A-B + C → A-C + B | < 100% | Most common reaction type, e.g., esterification or amidation, where HBr is a by-product. | chemistry-teaching-resources.com |

| Elimination | A-B → A + B | < 100% | The dehalogenation of this compound to a ketene is an elimination reaction, producing a zinc bromide salt as waste. | chemistry-teaching-resources.com |

Q & A

Q. What are the recommended methods for synthesizing 2-Bromohexanoyl bromide in a laboratory setting?

- Methodological Answer : this compound can be synthesized via bromination of hexanoyl chloride using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) under anhydrous conditions. The reaction typically requires controlled temperatures (0–5°C) to prevent side reactions. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product, followed by characterization via NMR and IR spectroscopy to confirm the absence of unreacted starting materials or byproducts. Safety protocols, such as working in a fume hood and using corrosion-resistant equipment, are critical due to the compound’s reactivity .

Q. How should researchers safely handle and store this compound to prevent hazards?

- Methodological Answer :

- Handling : Use explosion-proof ventilation systems and non-sparking tools to avoid ignition. Personal protective equipment (PPE), including nitrile gloves, goggles, and acid-resistant lab coats, is mandatory. Ground all containers to prevent static discharge .

- Storage : Store in tightly sealed, dark glass containers under inert gas (e.g., nitrogen) to minimize hydrolysis. Keep in a cool (<25°C), dry, and well-ventilated area, segregated from oxidizing agents and water sources. Regularly inspect containers for leaks or corrosion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies the acyl bromide moiety (C=O-Br) and alkyl chain structure. The bromine atom’s electronegativity causes distinct deshielding in adjacent protons (e.g., δ ~2.5–3.5 ppm for CH₂-Br) .

- IR Spectroscopy : Confirms the presence of the carbonyl group (C=O stretch ~1800 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks (m/z ~265.92 for C₆H₁₀Br₂O) and fragment patterns, aiding in structural validation .

Advanced Research Questions

Q. What mechanistic pathways are involved in the nucleophilic acyl substitution reactions of this compound?

- Methodological Answer : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack (e.g., by amines or alcohols) at the electrophilic carbonyl carbon, forming a tetrahedral intermediate, and (2) expulsion of the bromide leaving group. The reactivity is influenced by solvent polarity (e.g., dichloromethane enhances electrophilicity) and steric effects from the hexanoyl chain. Kinetic studies using stopped-flow techniques can elucidate rate constants, while DFT calculations model transition states .

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain sub-10°C conditions to suppress thermal degradation or over-bromination.

- Stoichiometry : Use a slight excess of PBr₃ (1.1–1.2 eq.) to ensure complete conversion of hexanoyl chloride.

- Purification : Employ short-path distillation with a high-efficiency column (e.g., Vigreux) to separate the product from di-brominated or oligomeric byproducts. Monitor purity via GC-MS or HPLC .

Q. What strategies can resolve discrepancies in spectroscopic data when analyzing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For example, an unexpected peak in ¹H NMR may indicate hydrolysis; verify via IR (broad O-H stretch ~3300 cm⁻¹) .

- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to distinguish overlapping signals in complex mixtures.

- Computational Modeling : Compare experimental spectra with simulated data from tools like Gaussian or ORCA to identify structural anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.